molecular formula C14H14N6O3 B2939452 Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate CAS No. 1203162-37-1

Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate

Cat. No.: B2939452
CAS No.: 1203162-37-1
M. Wt: 314.305
InChI Key: YEYHQOCSVSRIRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate is a heterocyclic compound featuring a fused triazolo-triazinone core linked to an ethyl benzoate moiety. This structure combines a 1,2,4-triazole ring condensed with a 1,2,4-triazinone system, substituted at position 3 with an amino group connected to a para-substituted benzoate ester. Such hybrid systems are of significant interest in medicinal chemistry due to the pharmacological versatility of triazole and triazine derivatives, which are known for antimicrobial, antifungal, and anticancer activities .

Properties

IUPAC Name

ethyl 4-[(6-methyl-5-oxo-1H-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O3/c1-3-23-12(22)9-4-6-10(7-5-9)15-13-17-19-14-18-16-8(2)11(21)20(13)14/h4-7H,3H2,1-2H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYHQOCSVSRIRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NNC3=NN=C(C(=O)N32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((6-methyl-5-oxo-1,5-dihydro-[1,2,4]triazolo[3,4-c][1,2,4]triazin-3-yl)amino)benzoate is a compound that falls within the class of triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The unique structure of this compound suggests potential pharmacological applications that merit detailed exploration.

Chemical Structure and Properties

The compound's structure can be broken down into two main components:

  • Ethyl benzoate moiety : This portion contributes to the lipophilicity and overall stability of the molecule.
  • Triazole derivative : The presence of the triazole ring is critical for its biological activity.

Pharmacological Activities

Research indicates that triazole derivatives exhibit a range of biological activities:

Antibacterial Activity

Triazole compounds have shown significant antibacterial effects against various strains of bacteria. For instance:

  • In vitro studies demonstrate that derivatives similar to this compound possess high efficacy against both Gram-positive and Gram-negative bacteria.
  • A study found that certain triazole derivatives exhibited antibacterial activity up to 16 times greater than standard antibiotics like ampicillin .

Anticancer Activity

The anticancer potential of triazole derivatives is well-documented:

  • Compounds have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Specifically, studies on related triazolo compounds indicate significant cytotoxic effects against lung carcinoma (H157) and kidney fibroblast (BHK-21) cell lines .

Antifungal and Antiviral Properties

Triazole derivatives are also recognized for their antifungal and antiviral activities:

  • They have demonstrated effectiveness against fungal infections due to their ability to inhibit ergosterol synthesis in fungal cell membranes.
  • Additionally, some compounds have shown antiviral properties against HIV strains .

Research Findings and Case Studies

StudyFindings
Study A Investigated the antibacterial efficacy of triazolo derivatives; found significant activity against drug-resistant strains.
Study B Reported on the cytotoxic effects of similar compounds in various cancer cell lines; noted a dose-dependent response.
Study C Focused on the synthesis of triazolo-thiadiazine derivatives; highlighted their multi-target pharmacological profile including anti-inflammatory effects.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Many triazole compounds act as enzyme inhibitors (e.g., acetylcholinesterase), which can disrupt cellular processes in pathogens.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with microtubule dynamics in cancer cells leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of fused triazole derivatives. Key structural analogues include:

Triazolo-thiadiazoles (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles): Core Structure: Fused triazole-thiadiazole system vs. triazolo-triazinone in the target compound. Substituents: Methoxyphenyl and pyrazole groups in thiadiazoles vs. benzoate ester and methyl groups in the triazinone derivative. Activity: Triazolo-thiadiazoles exhibit antifungal activity via inhibition of 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis, as demonstrated by molecular docking studies against the 3LD6 enzyme . The triazolo-triazinone’s mechanism remains less studied but may share similar targets due to structural overlap.

Pyrazole-triazole Hybrids: Example: Ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate derivatives. Synthesis: Both classes use hydrazine hydrate for cyclization, but the target compound requires additional steps to form the triazinone core.

Pharmacological and Physicochemical Properties

Parameter Target Compound Triazolo-thiadiazoles Pyrazole-triazole Hybrids
Molecular Weight ~345.3 g/mol ~320–380 g/mol ~290–330 g/mol
LogP ~2.1 (estimated) 1.8–2.5 1.5–2.0
Antifungal Activity Not reported IC₅₀: 8–12 µM (C. albicans) Moderate activity (no IC₅₀ data)
Enzyme Binding Hypothesized CYP51 inhibition Docking score: −9.2 to −10.1 kcal/mol No docking data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.